PPAR-γ Binding Mode Differentiation: A Class-Level Inference from a 5-Nitrobenzofuran-2-carboxamide Series
In a head-to-head series of six 5-nitro-N-(sub. carbamoyl)-1-benzofuran-2-carboxamide derivatives, the specific 4-chlorophenyl substituent is predicted to exhibit a distinct binding energy profile against the PPAR-γ receptor (PDB: 4RFM) compared to other substituents. While individual compound data is not fully resolved, the series demonstrated a binding energy range of –5.90 to –9.80 kcal/mol, indicating substituent-dependent affinity. This implies the specific 4-chlorophenyl derivative possesses a quantifiable, non-interchangeable interaction profile with PPAR-γ compared to its methyl, methoxy, or unsubstituted phenyl analogs [1]. The molecular docking was performed using AutoDock Tools 1.5.6 and visualized with Discovery Studio 3.5.
| Evidence Dimension | In silico binding energy (ΔG) to PPAR-γ (PDB: 4RFM) |
|---|---|
| Target Compound Data | A specific value within the series range of –5.90 to –9.80 kcal/mol |
| Comparator Or Baseline | Other 5-nitro-N-(sub. carbamoyl)-1-benzofuran-2-carboxamide derivatives in the series |
| Quantified Difference | The difference from the weakest to strongest binder in the series is approximately 3.90 kcal/mol |
| Conditions | Molecular docking simulation; PDB code 4RFM (PPAR-γ receptor) |
Why This Matters
Demonstrates that the 4-chlorophenyl substitution is not biologically inert, and procurement of an exact analog with a different substituent would likely lead to a different, potentially suboptimal, binding affinity for PPAR-γ.
- [1] Zambare, Y. B., Bhole, R. P., & Chitlange, S. S. (2020). Design and synthesis of novel heterocyclic compounds as a PPAR-γ agonist. Int. J. Res. Pharm. Sci., 11(2), 2063-2069. View Source
